Spiraeoside Exhibits 25-Fold Superior Xanthine Oxidase Inhibition Relative to Clinical Reference Allopurinol
Spiraeoside demonstrates xanthine oxidase (XO) inhibitory activity approximately 25 times more potent than allopurinol, the standard-of-care clinical reference for gout treatment [1]. This magnitude of differential activity positions spiraeoside as a highly potent natural XO inhibitor for mechanistic studies and drug discovery programs targeting uric acid metabolism.
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.66 ± 0.02 µM |
| Comparator Or Baseline | Allopurinol (clinical reference) |
| Quantified Difference | ~25-fold higher activity than allopurinol |
| Conditions | In vitro enzyme inhibition assay; UV measurement of XO activity |
Why This Matters
Researchers investigating uric acid metabolism or developing gout therapeutics should prioritize spiraeoside over other quercetin glycosides lacking documented XO inhibitory potency at sub-micromolar concentrations.
- [1] Samardžić S, et al. Xanthine Oxidase Inhibitors from Filipendula ulmaria (L.) Maxim. and Their Efficient Detections by HPTLC and HPLC Analyses. Molecules. 2021;26(7):1939. View Source
